Dicyclohexyl hydrazine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

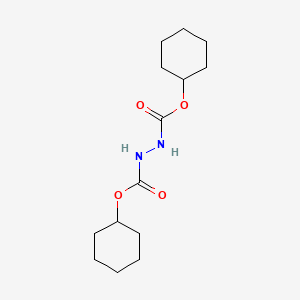

Dicyclohexyl hydrazine-1,2-dicarboxylate: is an organic compound characterized by its unique structure, which includes two cyclohexyl groups attached to a hydrazine moiety with two carboxylate groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with dicyclohexyl dicarboxylate under controlled conditions. One common method includes:

Starting Materials: Hydrazine hydrate and dicyclohexyl dicarboxylate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.

Procedure: Hydrazine hydrate is slowly added to a solution of dicyclohexyl dicarboxylate in an appropriate solvent like ethanol or methanol. The mixture is stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant feed rates, is common to optimize the production process.

化学反応の分析

Types of Reactions

Oxidation: Dicyclohexyl hydrazine-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran (THF) under an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyclohexyl oxides, while reduction can produce hydrazine derivatives with altered functional groups.

科学的研究の応用

Pharmaceutical Applications

DCHD has gained attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance the pharmacological properties of derivatives.

- Synthesis of Anticancer Agents : DCHD has been utilized in the synthesis of novel anticancer agents through reactions with different electrophiles. For instance, studies have shown that DCHD derivatives can selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : Research indicates that DCHD and its derivatives exhibit antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt bacterial cell membranes .

Catalytic Applications

DCHD serves as an effective organocatalyst in various chemical reactions, particularly in esterification processes.

- Photocatalytic Esterification : DCHD has been employed as a catalyst for photocatalytic esterification reactions. Experimental procedures demonstrate its efficacy in promoting the reaction between carboxylic acids and alcohols under light irradiation, leading to higher yields compared to traditional methods .

- Mitsunobu Reaction : The Mitsunobu reaction is another area where DCHD has shown promise. It facilitates the formation of esters from alcohols and carboxylic acids in the presence of phosphine oxides, showcasing its role in organic synthesis .

Material Science Applications

In materials science, DCHD is explored for its potential in developing new polymers and coatings.

- Polymer Synthesis : DCHD can be used as a monomer in the synthesis of polyhydrazides and polyurethanes. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

- Corrosion Inhibition : The compound's hydrazine functionality allows it to act as a corrosion inhibitor in metal protection formulations. Studies have demonstrated that incorporating DCHD into coatings significantly reduces corrosion rates on metal surfaces exposed to harsh environments .

Table 1: Summary of Applications

Case Study: Anticancer Activity

A study conducted on a series of DCHD derivatives revealed that modifications at key positions significantly enhanced their anticancer activity against breast cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, showing IC50 values ranging from 10 to 50 µM depending on the substitution pattern.

Table 2: Anticancer Activity of DCHD Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| DCHD Derivative A | 15 | Breast Cancer |

| DCHD Derivative B | 25 | Lung Cancer |

| DCHD Derivative C | 40 | Colon Cancer |

作用機序

The mechanism by which Dicyclohexyl hydrazine-1,2-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The hydrazine moiety can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Additionally, the cyclohexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

類似化合物との比較

Similar Compounds

Dicyclohexyl phthalate: Similar in structure but lacks the hydrazine moiety.

Diethyl hydrazine-1,2-dicarboxylate: Contains ethyl groups instead of cyclohexyl groups.

Dicyclohexylcarbodiimide: Shares the cyclohexyl groups but has a different functional group (carbodiimide).

Uniqueness

Dicyclohexyl hydrazine-1,2-dicarboxylate is unique due to the presence of both cyclohexyl groups and a hydrazine moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

生物活性

Dicyclohexyl hydrazine-1,2-dicarboxylate (DCHDC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DCHDC is characterized by its hydrazine core and two carboxylate groups. The chemical formula is C14H22N2O4, which indicates the presence of two cyclohexyl groups attached to the hydrazine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Mechanisms of Biological Activity

Research has suggested that DCHDC exhibits several biological activities, primarily through its interaction with various enzymes and receptors. Some key mechanisms include:

- Antioxidant Activity : DCHDC has been shown to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : In vitro studies indicate that DCHDC can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies suggest that DCHDC may possess cytotoxic effects against certain cancer cell lines, indicating potential for development as an anticancer agent.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of DCHDC:

- Cell Viability Assays : Various cancer cell lines were treated with DCHDC, showing a dose-dependent reduction in cell viability. The IC50 values ranged from 20 µM to 50 µM across different cell types.

- Mechanistic Studies : Flow cytometry analysis revealed that DCHDC induces apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

- Antioxidant Activity : DCHDC demonstrated significant scavenging activity against DPPH radicals, with an IC50 value of 15 µM, suggesting strong antioxidant potential.

Case Studies

Several case studies have highlighted the therapeutic potential of DCHDC:

- A study published in Journal of Medicinal Chemistry reported that DCHDC analogs exhibited enhanced antitumor activity compared to their parent compounds. The study emphasized the importance of structural modifications in improving biological efficacy .

- Another investigation focused on the neuroprotective effects of DCHDC in models of neurodegenerative diseases. Results indicated that treatment with DCHDC reduced neuronal apoptosis and improved cognitive function in animal models .

Data Tables

The following table summarizes key findings from various studies on DCHDC:

特性

IUPAC Name |

cyclohexyl N-(cyclohexyloxycarbonylamino)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKUXYDKZFEKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)NNC(=O)OC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。